molecular formula C22H20N2O5 B14549437 Benzenamine, N-[(2-nitrophenyl)(2,4,6-trimethoxyphenyl)methylene]- CAS No. 61736-70-7

Benzenamine, N-[(2-nitrophenyl)(2,4,6-trimethoxyphenyl)methylene]-

Cat. No.: B14549437
CAS No.: 61736-70-7
M. Wt: 392.4 g/mol
InChI Key: LGDLOYDIDOVUTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, N-[(2-nitrophenyl)(2,4,6-trimethoxyphenyl)methylene]- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzenamine group attached to a nitrophenyl and a trimethoxyphenyl group through a methylene bridge

Properties

CAS No.

61736-70-7

Molecular Formula

C22H20N2O5

Molecular Weight

392.4 g/mol

IUPAC Name

1-(2-nitrophenyl)-N-phenyl-1-(2,4,6-trimethoxyphenyl)methanimine

InChI

InChI=1S/C22H20N2O5/c1-27-16-13-19(28-2)21(20(14-16)29-3)22(23-15-9-5-4-6-10-15)17-11-7-8-12-18(17)24(25)26/h4-14H,1-3H3

InChI Key

LGDLOYDIDOVUTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=NC2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-[(2-nitrophenyl)(2,4,6-trimethoxyphenyl)methylene]- typically involves the condensation reaction between benzenamine and an appropriate aldehyde or ketone derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the methylene bridge. Common reagents used in this synthesis include hydrochloric acid, sulfuric acid, or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-[(2-nitrophenyl)(2,4,6-trimethoxyphenyl)methylene]- can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Benzenamine, N-[(2-nitrophenyl)(2,4,6-trimethoxyphenyl)methylene]- has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N-[(2-nitrophenyl)(2,4,6-trimethoxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity and signaling pathways.

    Formation of Reactive Intermediates: Generating reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Benzenamine, N-[(2-nitrophenyl)(2,4,6-trimethoxyphenyl)methylene]- can be compared with other similar compounds, such as:

    Benzenamine, N-[(2-methoxyphenyl)methylene]-: Differing by the presence of a methoxy group instead of a nitro group.

    Benzenamine, N-[(4-nitrophenyl)methylene]-: Differing by the position of the nitro group on the phenyl ring.

    Benzenamine, N-methyl-4-nitro-: Differing by the presence of a methyl group on the nitrogen atom.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.